
N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a complex structure that includes a diphenylphosphoryl group, a methylamino group, and a phenylpropanoic acid backbone. Its unique configuration and functional groups make it a valuable subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Chiral phosphoric acids or metal-based catalysts.
Temperature: Controlled temperatures ranging from -20°C to room temperature.
Reagents: Diphenylphosphoryl chloride, methylamine, and phenylpropanoic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and yield. The purification process typically includes crystallization and chromatography techniques to obtain the pure enantiomer.
化学反应分析
Types of Reactions
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diphenylphosphoryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the diphenylphosphoryl group.
科学研究应用
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The diphenylphosphoryl group can act as a ligand, binding to metal centers or enzyme active sites. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and selectivity. The phenylpropanoic acid backbone provides structural stability and contributes to the overall molecular conformation.
相似化合物的比较
Similar Compounds
®-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Diphenylphosphoryl derivatives: Compounds with variations in the substituents on the diphenylphosphoryl group.
Phenylpropanoic acid derivatives: Compounds with different functional groups attached to the phenylpropanoic acid backbone.
Uniqueness
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both diphenylphosphoryl and methylamino groups
属性
CAS 编号 |
62316-83-0 |
|---|---|
分子式 |
C22H22NO3P |
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1 |
InChI 键 |
AEWJPPXOVVCHSA-NRFANRHFSA-N |
手性 SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


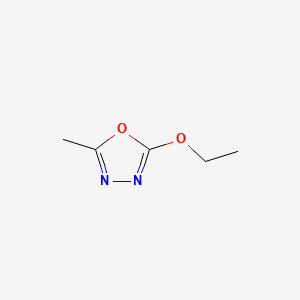
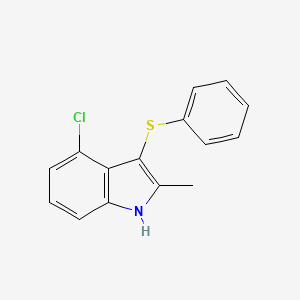
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
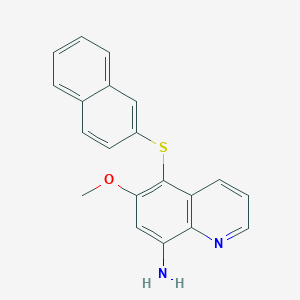
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
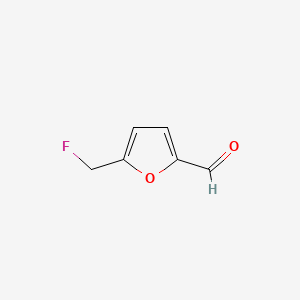
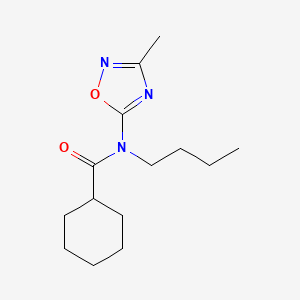
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
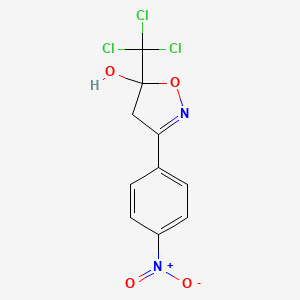
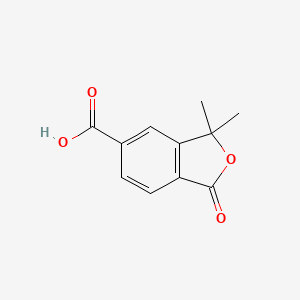
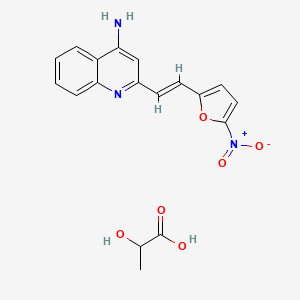
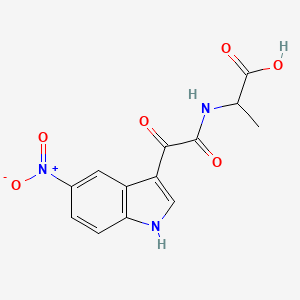

![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
